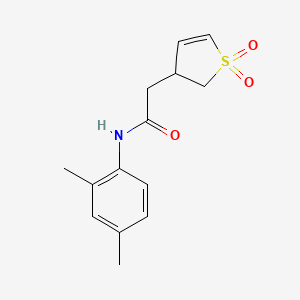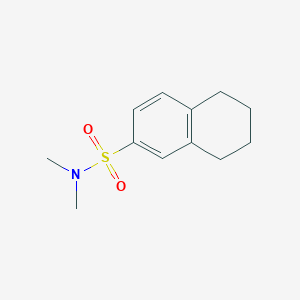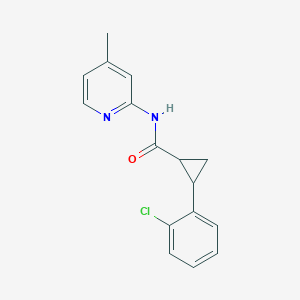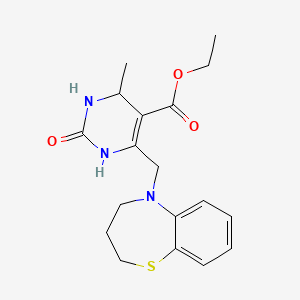![molecular formula C17H17N3O B7461533 N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as DMIP, is a chemical compound that has been widely used in scientific research. It is a member of the imidazo[1,2-a]pyridine family, which has been shown to have various biological activities. DMIP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have antibacterial activity against Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Another direction is to explore its antibacterial activity further and its potential as a treatment for bacterial infections. Additionally, N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's potential as a fluorescent probe for detecting DNA damage could be further explored. Finally, new synthesis methods for N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide could be developed to improve its solubility in water and increase its potential for use in lab experiments.
Synthesemethoden
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized using different methods, including the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura coupling reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been used as a fluorescent probe for detecting DNA damage and has been shown to have potential as a therapeutic agent for treating cancer.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-20-10-14(18-15(20)9-11)17(21)19-16-12(2)5-4-6-13(16)3/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRCORSHLTKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)


![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)



![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)